An In-depth Technical Guide to the Physicochemical Properties of (2R,3R)-3-fluoro-2-phenylpiperidine HCl
An In-depth Technical Guide to the Physicochemical Properties of (2R,3R)-3-fluoro-2-phenylpiperidine HCl
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of (2R,3R)-3-fluoro-2-phenylpiperidine HCl, a chiral fluorinated piperidine derivative of significant interest in contemporary drug discovery. For researchers, medicinal chemists, and drug development professionals, a thorough understanding of these properties is paramount as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] This document details the structural and stereochemical features, along with in-depth protocols and the scientific rationale for determining key parameters such as solubility, lipophilicity (LogP/LogD), and the acidity constant (pKa). Furthermore, it outlines methods for crucial analytical characterization, including melting point determination and spectroscopic analysis. The experimental workflows are presented to ensure methodological robustness and data integrity, providing a self-validating framework for the characterization of this and similar molecules.
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[4][5] Properties such as solubility, lipophilicity, and pKa are not mere data points; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6] For instance, a compound's ability to dissolve in aqueous media is a prerequisite for systemic exposure, while its lipophilicity governs its capacity to permeate biological membranes.[1] The ionization state of a molecule, dictated by its pKa, influences its interaction with biological targets and its overall disposition.[7]
(2R,3R)-3-fluoro-2-phenylpiperidine HCl incorporates several structural features of interest: a chiral piperidine scaffold common in centrally active drugs, a phenyl group that can influence aromatic interactions, and a fluorine atom, a bioisostere often introduced to modulate metabolic stability and binding affinity.[8][9] The hydrochloride salt form is typically employed to enhance solubility and stability. This guide provides the foundational knowledge and detailed methodologies to thoroughly characterize this promising chemical entity.
Molecular Structure and Stereochemical Integrity
2.1. General Properties
| Property | Value | Source/Method |
| Chemical Formula | C₁₁H₁₅ClFN | Calculated |
| Molecular Weight | 215.70 g/mol | Calculated |
| IUPAC Name | (2R,3R)-3-fluoro-2-phenylpiperidine hydrochloride | N/A |
| CAS Number | Not available | N/A |
| Canonical SMILES | C1CCCl- | N/A |
| InChI Key | Not available | N/A |
2.2. Stereochemistry and Enantiomeric Purity
The presence of two stereocenters at the C2 and C3 positions of the piperidine ring means that (2R,3R)-3-fluoro-2-phenylpiperidine exists as one of four possible stereoisomers. The specific (2R,3R) configuration is critical, as different enantiomers and diastereomers can exhibit vastly different pharmacological activities and toxicological profiles. Therefore, confirming the absolute stereochemistry and quantifying the enantiomeric purity is a non-negotiable aspect of its characterization.[8]
2.2.1. Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantioselective analysis of piperidine derivatives.[10][11] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving such compounds.[8][10]
Methodology:
-
Column Selection: A Chiralpak® AD-H (or similar amylose-based) column is a suitable starting point.[10][12]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane, isopropanol, and an amine modifier like diethylamine (e.g., 80:20:0.1, v/v/v).[10] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[8]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or a wavelength appropriate for the phenyl chromophore)[10]
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the (2R,3R)-3-fluoro-2-phenylpiperidine HCl sample in the mobile phase to a concentration of approximately 0.1 mg/mL.[10]
-
Analysis: Inject a racemic mixture of all four stereoisomers to confirm the elution order and resolution. Subsequently, inject the sample of interest to determine its enantiomeric and diastereomeric purity.
Causality and Insights: The choice of a polysaccharide-based CSP is based on its proven ability to form transient diastereomeric complexes with a wide range of chiral molecules, enabling their separation. The amine modifier in the mobile phase is crucial for reducing peak tailing and improving the chromatography of basic compounds like piperidines.
Caption: Workflow for Chiral HPLC Analysis.
Solubility
Solubility is a critical factor influencing drug absorption and bioavailability. For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, and an active pharmaceutical ingredient (API) is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[13]
3.1. Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining equilibrium solubility.[14]
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[13]
-
Sample Addition: Add an excess amount of (2R,3R)-3-fluoro-2-phenylpiperidine HCl to a known volume of each buffer in separate sealed vials. The excess solid is necessary to ensure that equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[13][14] Preliminary studies can determine the necessary equilibration time.[13]
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Replication: It is recommended to perform a minimum of three replicate determinations at each pH condition.[13]
Causality and Insights: By measuring solubility across a range of pH values, a pH-solubility profile can be constructed. For a basic compound like a piperidine derivative, solubility is expected to be higher at lower pH values where the molecule is protonated and more polar.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ADME properties.[15][16] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[15]
4.1. Experimental Protocol: Shake-Flask Method for LogD₇.₄
The shake-flask method is considered the "gold standard" for LogP and LogD determination.[15][17]
Methodology:
-
Solvent Preparation: Use n-octanol and a phosphate buffer at pH 7.4, pre-saturating each solvent with the other.
-
Compound Addition: Dissolve a known amount of (2R,3R)-3-fluoro-2-phenylpiperidine HCl in one of the phases.
-
Partitioning: Add a known volume of the second phase to create a biphasic system. Agitate the mixture vigorously until equilibrium is reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Causality and Insights: n-Octanol is used as a surrogate for biological lipid membranes.[15] A LogD₇.₄ value between 1 and 3 is often considered optimal for oral drug absorption, balancing membrane permeability with aqueous solubility.
Acidity Constant (pKa)
The pKa is the pH at which a molecule exists in a 50:50 mixture of its protonated and deprotonated forms.[18] For (2R,3R)-3-fluoro-2-phenylpiperidine, the piperidine nitrogen is basic, and its pKa will determine the extent of its ionization at physiological pH.
5.1. Experimental Protocol: Potentiometric Titration
Potentiometric titration is a simple and widely used method for pKa determination.[19][20]
Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of (2R,3R)-3-fluoro-2-phenylpiperidine HCl in water or a co-solvent system if necessary.[18]
-
Titration Setup: Calibrate a pH meter with standard buffers.[19] Place the solution in a thermostatted vessel with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small increments.[19]
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
pKa Determination: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[18]
Caption: Workflow for pKa Determination by Titration.
Thermal and Spectroscopic Characterization
6.1. Melting Point
The melting point is a fundamental physical property that provides an indication of purity and the stability of the crystal lattice. A sharp melting point range is characteristic of a pure crystalline compound.[21] The hydrochloride salt is expected to have a relatively high melting point due to the ionic nature of the crystal lattice.[21]
6.1.1. Experimental Protocol: Capillary Melting Point Determination
Methodology:
-
Sample Preparation: Load a small amount of the dry (2R,3R)-3-fluoro-2-phenylpiperidine HCl powder into a capillary tube, sealed at one end.[21]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample, initially at a rapid rate to approach the melting point, and then slowly (1-2 °C/min) near the melting point to ensure accuracy.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.
6.2. Spectroscopic Analysis
6.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure and stereochemistry of the molecule.
-
¹⁹F NMR: This technique is highly specific for identifying and quantifying fluorinated compounds.[22][23][24] The chemical shift and coupling constants of the fluorine atom will be characteristic of its environment and its stereochemical relationship with adjacent protons.[22][25]
6.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[26]
-
Fragmentation: The presence of a fluorine atom will influence the fragmentation pathways. A common fragmentation is the loss of a halogen radical.[26]
-
High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Conclusion
The physicochemical properties of (2R,3R)-3-fluoro-2-phenylpiperidine HCl are integral to its potential as a drug candidate. A comprehensive characterization, following robust and validated protocols as outlined in this guide, is essential for making informed decisions during the drug development process. The interplay between solubility, lipophilicity, and pKa ultimately dictates the "drug-likeness" of the molecule and its prospects for clinical success.[2] By systematically evaluating these core properties, researchers can build a solid foundation for further preclinical and clinical investigation.
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